1-((4-Bromo-2-methylphenoxy)methyl)-2,3-difluorobenzene
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Overview
Description
1-((4-Bromo-2-methylphenoxy)methyl)-2,3-difluorobenzene is an organic compound characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromo-2-methylphenoxy)methyl)-2,3-difluorobenzene typically involves the reaction of 4-bromo-2-methylphenol with 2,3-difluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromo-2-methylphenoxy)methyl)-2,3-difluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-((4-Bromo-2-methylphenoxy)methyl)-2,3-difluorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((4-Bromo-2-methylphenoxy)methyl)-2,3-difluorobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylphenol: Shares the bromine and methyl groups but lacks the difluorobenzene moiety.
2,3-Difluorobenzyl chloride: Contains the difluorobenzene group but lacks the bromine and methyl groups.
Uniqueness
1-((4-Bromo-2-methylphenoxy)methyl)-2,3-difluorobenzene is unique due to the combination of bromine, fluorine, and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H11BrF2O |
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Molecular Weight |
313.14 g/mol |
IUPAC Name |
1-[(4-bromo-2-methylphenoxy)methyl]-2,3-difluorobenzene |
InChI |
InChI=1S/C14H11BrF2O/c1-9-7-11(15)5-6-13(9)18-8-10-3-2-4-12(16)14(10)17/h2-7H,8H2,1H3 |
InChI Key |
MOHBDTQUERDRIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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